molecular formula C11H6Cl2N2S B2823483 2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile CAS No. 519016-82-1

2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile

Cat. No. B2823483
M. Wt: 269.14
InChI Key: BVGZRPSQXSOPOR-UHFFFAOYSA-N
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Description

“2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile” is a specialty product for proteomics research . It has a molecular formula of C11H6Cl2N2S and a molecular weight of 269.15 .


Synthesis Analysis

Thiophene derivatives, including “2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile”, can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile” is based on a thiophene core, a five-membered ring made up of one sulfur atom and four carbon atoms .


Chemical Reactions Analysis

The synthesis of “2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile” involves a condensation reaction, specifically the Gewald reaction . This reaction involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Physical And Chemical Properties Analysis

The molecular formula of “2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile” is C11H6Cl2N2S, and its molecular weight is 269.15 . Further physical and chemical properties were not found in the search results.

Scientific Research Applications

“2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile” is a type of thiophene derivative . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . Here are some potential applications:

  • Medicinal Chemistry

    • Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Fabrication of Organic Light-Emitting Diodes (OLEDs)

    • Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) .
  • Synthesis of Other Compounds

    • “2-Amino-4-(4-chlorophenyl)thiazole”, a compound similar to “2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile”, has been used in the preparation of "2-chloroacetamido-4-(4-chlorophenyl)thiazole" .
  • Cancer Research

    • Halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carboxamide compounds, which are structurally similar to “2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile”, have shown good activities against A549 (a lung cancer cell line) in vitro .
  • Fluorescent Sensors

    • Thiophene derivatives have been used in the development of fluorescent sensors . These sensors can be used to monitor processes such as photopolymerization .
  • Synthesis of Other Thiophene Derivatives

    • Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods can be used to create a variety of thiophene derivatives with different properties and applications .

Future Directions

The future directions for “2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile” and similar compounds could involve further exploration of their potential biological activities . As thiophene derivatives have shown a variety of biological effects, they could play a vital role for medicinal chemists to improve advanced compounds .

properties

IUPAC Name

2-amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2S/c12-6-1-2-7(10(13)3-6)9-5-16-11(15)8(9)4-14/h1-3,5H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGZRPSQXSOPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CSC(=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile

Citations

For This Compound
1
Citations
G Roman - Archiv der Pharmazie, 2022 - Wiley Online Library
Thiophene, as a member of the group of five‐membered heterocycles containing one heteroatom, is one of the simplest heterocyclic systems. Many synthetic strategies allow the …
Number of citations: 12 onlinelibrary.wiley.com

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